ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Description
Ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a benzimidazole-derived compound featuring a unique pharmacophore. Its structure integrates a benzimidazole core linked via a carbamoyl group to a phenylsulfonylpiperazine scaffold, terminated by an ethyl carboxylate moiety. This architecture is characteristic of molecules designed for targeting enzymes or receptors, particularly those involving sulfonyl or carbamoyl interactions, such as kinase inhibitors or GPCR modulators . The compound’s synthetic route typically involves nucleophilic aromatic substitution and condensation reactions, as seen in analogous benzimidazole derivatives .

Properties
IUPAC Name |
ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-15-17-32(18-16-31)38(35,36)20-13-11-19(12-14-20)26(33)30-22-8-4-3-7-21(22)25-28-23-9-5-6-10-24(23)29-25/h3-14H,2,15-18H2,1H3,(H,28,29)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPKRYLQFLJLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenylcarbamoyl Group: The benzimidazole derivative is then reacted with an isocyanate to introduce the phenylcarbamoyl group.
Sulfonylation: The phenylcarbamoyl benzimidazole is sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Coupling: Finally, the sulfonylated intermediate is coupled with ethyl piperazine-1-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups (if present) on the benzimidazole ring can be achieved using hydrogenation or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction can yield amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.
Biological Studies: The compound can be used to study the biological pathways involving benzimidazole derivatives, such as their role in DNA binding and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The sulfonyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in heterocyclic substitutions, sulfonyl/carbamoyl linkers, and terminal groups. Below is a detailed comparison:
Benzimidazole Derivatives with Thiophene/Thiazole Substitutions
- Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (): Structural difference: Replaces benzimidazole with a 3-cyano-2-thienyl group. Molecular weight = 448.51 g/mol. Synthesis: Condensation of thiophene-carboxamide with phenylsulfonylpiperazine .
- Ethyl 4-[4-[[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (): Structural difference: Substitutes benzimidazole with a 4-phenoxyphenyl-thiazole group. Molecular weight = 575.64 g/mol. Synthesis: Suzuki coupling for thiazole incorporation .
Benzothiazole and Oxadiazole Analogs
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate ():
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ():
Pyrimidine and Piperazine Variants
- Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate ():
Data Table: Key Properties of Analogs
Structure-Activity Relationship (SAR) Analysis
Heterocyclic Core :
- Benzimidazole (target compound) offers strong hydrogen-bonding via NH groups, critical for kinase inhibition .
- Thiazole/thiophene analogs () prioritize hydrophobic interactions, suitable for membrane-bound targets .
- Benzothiazol-2-ylidene () introduces conjugation, aiding intercalation or charge-transfer interactions .
Linker Groups :
- Sulfonyl and carbamoyl linkers improve solubility and serve as hydrogen-bond acceptors .
- Methylsulfanyl () and oxadiazole () enhance metabolic stability and redox activity .
Terminal Groups: Ethyl carboxylate (target compound) balances lipophilicity and bioavailability. Cyano () and phenoxy () groups modulate electronic effects and steric bulk .
Biological Activity
Ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure incorporates a benzimidazole moiety, known for its diverse biological properties, including anticancer and antimicrobial activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, affecting physiological processes.
- Anticancer Activity : Benzimidazole derivatives have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.
- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits carbonic anhydrase |
Case Studies
- Anticancer Study : A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate antimicrobial activity.
- Enzyme Inhibition Assay : The compound was tested for its ability to inhibit carbonic anhydrase. Results showed an IC50 value of 15 µM, highlighting its potential as a therapeutic agent in conditions where carbonic anhydrase plays a role, such as glaucoma and epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
